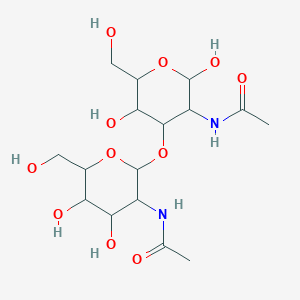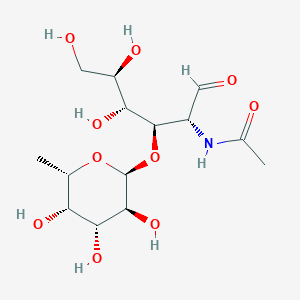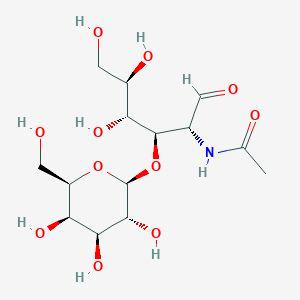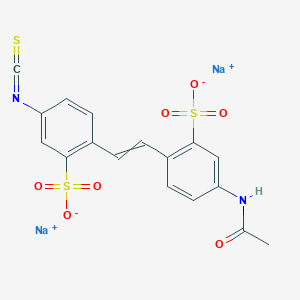![molecular formula C5H5N5S B043378 4-アミノ-6-メルカプトピラゾロ[3,4-d]ピリミジン CAS No. 23771-52-0](/img/structure/B43378.png)
4-アミノ-6-メルカプトピラゾロ[3,4-d]ピリミジン
概要
説明
4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine is a heterocyclic compound with the molecular formula C5H5N5S. It is characterized by the presence of an amino group at the fourth position and a mercapto group at the sixth position on the pyrazolo[3,4-d]pyrimidine ring system.
科学的研究の応用
4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases.
Medicine: Explored for its anti-cancer properties, as it can inhibit the proliferation of cancer cells.
Industry: Utilized in the development of new materials with specific electronic or optical properties
作用機序
Target of Action
The primary target of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine is the enzyme xanthine oxidase . This enzyme plays a crucial role in the metabolism of purines in the body, specifically in the oxidation of hypoxanthine to xanthine and xanthine to uric acid .
Mode of Action
4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine interacts with its target, xanthine oxidase, by binding to the enzyme and inhibiting its activity . This compound has a close structural resemblance to the substrates for xanthine oxidase, hypoxanthine (6-hydroxypurine) and xanthine (2,6-dihydroxypurine), which allows it to bind to the enzyme and act as a competitive inhibitor .
Biochemical Pathways
The inhibition of xanthine oxidase by 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine affects the purine metabolism pathway. By inhibiting the conversion of hypoxanthine to xanthine and xanthine to uric acid, this compound can reduce the levels of uric acid in the body . This can be beneficial in conditions such as gout, where there is an overproduction or under excretion of uric acid.
Result of Action
The result of the action of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine is the reduction of uric acid levels in the body . By inhibiting xanthine oxidase, this compound prevents the formation of uric acid from hypoxanthine and xanthine. This can help to prevent the formation of uric acid crystals, which can cause gout and other health problems.
生化学分析
Biochemical Properties
4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine has been found to interact with several enzymes and proteins. For instance, it has been identified as a potent inhibitor of the enzyme cyclin-dependent kinase 2 (CDK2) . This interaction is crucial as CDK2 plays a significant role in cell proliferation .
Cellular Effects
The effects of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine on cellular processes are profound. It has been observed to inhibit the growth of various cell lines, including MCF-7 and HCT-116 . This compound influences cell function by altering cell cycle progression and inducing apoptosis within cells .
Molecular Mechanism
At the molecular level, 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine exerts its effects through binding interactions with biomolecules and changes in gene expression . It binds to the active site of CDK2, inhibiting its activity and thus affecting cell proliferation .
Metabolic Pathways
4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine is structurally similar to the substrates for the enzyme xanthine oxidase, hypoxanthine and xanthine
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of appropriate hydrazine derivatives with thiourea under acidic conditions. The reaction proceeds through the formation of an intermediate, which subsequently undergoes cyclization to yield the desired product .
Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization and chromatography .
化学反応の分析
Types of Reactions: 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine undergoes various chemical reactions, including:
Oxidation: The mercapto group can be oxidized to form disulfides or sulfonic acids.
Reduction: The amino group can be reduced to form corresponding amines.
Substitution: The amino and mercapto groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Amines.
Substitution: Alkylated or acylated derivatives
類似化合物との比較
- 4-Amino-6-chloropyrazolo[3,4-d]pyrimidine
- 4-Amino-6-hydroxypyrazolo[3,4-d]pyrimidine
- 4-Amino-6-methylpyrazolo[3,4-d]pyrimidine
Comparison: 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine is unique due to the presence of the mercapto group, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it exhibits different pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold for drug development .
特性
IUPAC Name |
4-amino-1,5-dihydropyrazolo[3,4-d]pyrimidine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N5S/c6-3-2-1-7-10-4(2)9-5(11)8-3/h1H,(H4,6,7,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJMNLDSYAAJOPX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NNC2=NC(=S)NC(=C21)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70178447 | |
| Record name | 4-Aminopyrazolo(3,4-d)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
167.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23771-52-0 | |
| Record name | 4-Amino-1,7-dihydro-6H-pyrazolo[3,4-d]pyrimidine-6-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=23771-52-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Aminopyrazolo(3,4-d)pyrimidine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023771520 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 23771-52-0 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7790 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 4-Aminopyrazolo(3,4-d)pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70178447 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: How does 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine interact with xanthine oxidase, and what are the downstream effects of this interaction?
A1: 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine acts as a mixed (competitive-non-competitive) inhibitor of xanthine oxidase []. This means it can bind to both the free enzyme and the enzyme-substrate complex, interfering with the enzyme's ability to catalyze the oxidation of xanthine to uric acid. This inhibition leads to a decrease in uric acid production, which could be beneficial in conditions where excess uric acid is a concern, such as gout.
Q2: What is the structure-activity relationship (SAR) observed within the pyrazolopyrimidine series for xanthine oxidase inhibition?
A2: Research indicates that the presence of specific functional groups within the pyrazolopyrimidine scaffold influences inhibitory activity against xanthine oxidase []. For example, the 4-amino substituent and the 6-mercapto group in 4-Amino-6-mercaptopyrazolo[3,4-d]pyrimidine appear crucial for potent inhibition. Comparing its activity to other analogues reveals that modifications at these positions can significantly impact the inhibitory potency. Further investigation into the SAR of this compound series could guide the development of more potent and selective xanthine oxidase inhibitors.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















